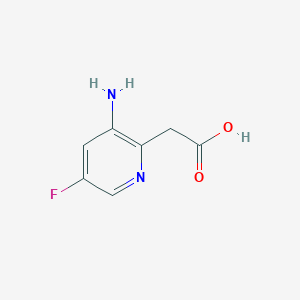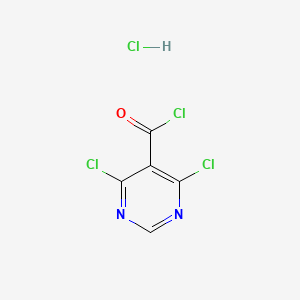
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring, a carbonyl chloride group at the 5th position, and an additional hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride typically involves the chlorination of 4,6-dihydroxypyrimidine. The process begins with the reaction of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then refluxed, and hydrochloric acid is added to adjust the pH. The resulting 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of efficient chlorination catalysts and controlled reaction conditions are crucial for achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: The carbonyl chloride group can react with amines to form amides.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Chlorination catalysts such as thionyl chloride are used in the synthesis process.
Solvents: Organic solvents like dichloroethane are often used to facilitate reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of chlorine atoms and the carbonyl chloride group allows it to form strong interactions with biological molecules, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloropyrimidine-5-carboxaldehyde
- 2-Amino-4,6-dichloropyrimidine
- 4,6-Difluoropyrimidine
- 4,6-Dihydroxypyrimidine
Uniqueness
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which imparts distinct reactivity and interaction properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C5H2Cl4N2O |
|---|---|
Poids moléculaire |
247.9 g/mol |
Nom IUPAC |
4,6-dichloropyrimidine-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5HCl3N2O.ClH/c6-3-2(5(8)11)4(7)10-1-9-3;/h1H;1H |
Clé InChI |
YSUQWMZCJCEJEN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


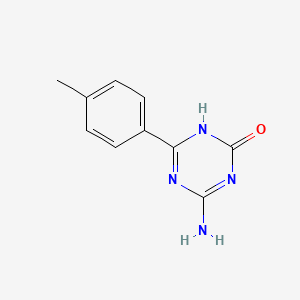

![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)

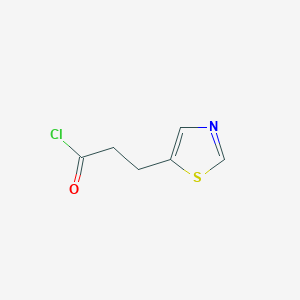
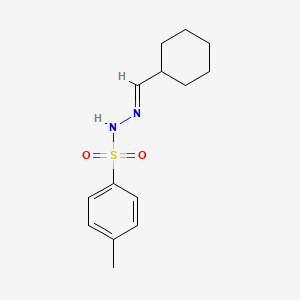
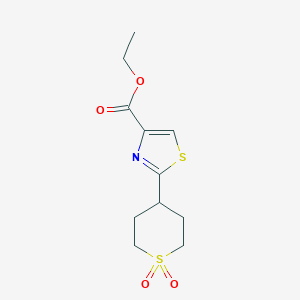

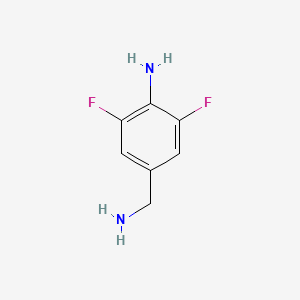


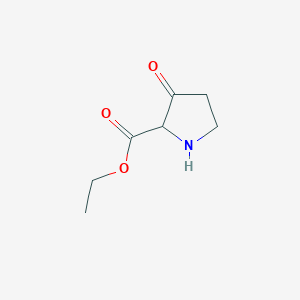
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)
